molecular formula C12H18FN3 B2520553 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine CAS No. 2034573-61-8

4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B2520553
CAS No.: 2034573-61-8
M. Wt: 223.295
InChI Key: MIFDYWDAMXDIBJ-UHFFFAOYSA-N
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Description

4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine is a synthetic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and the use of efficient catalysts to ensure high yields and purity. The use of microwave irradiation and ionic liquids as catalysts has been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Fluoromethylating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Fluoromethyl)piperidin-1-yl)aniline: A fluorinated analogue with similar structural features.

    1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another fluorinated piperidine derivative with antimalarial activity.

Uniqueness

4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine is unique due to its combined piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. Its fluoromethyl group further enhances its reactivity and potential pharmacological activities.

Properties

IUPAC Name

4-[4-(fluoromethyl)piperidin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-9-10(2)14-8-15-12(9)16-5-3-11(7-13)4-6-16/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFDYWDAMXDIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)CF)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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